6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one
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Overview
Description
6-Fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core with various substituents
Preparation Methods
The synthesis of 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluoro and Methyl Groups: : These groups can be introduced through halogenation and methylation reactions, respectively.
Attachment of the Tosyl Group: : The tosyl group can be introduced via a tosylation reaction, where the hydroxyl group of the quinoline is replaced with a tosyl group.
Introduction of the Morpholino Group: : This can be achieved through nucleophilic substitution reactions, where the appropriate leaving group on the quinoline core is replaced with the morpholino group.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
6-Fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-fluoro-1-methylquinolin-4(1H)-one
7-morpholinoquinolin-4(1H)-one
3-tosylquinolin-4(1H)-one
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-3-5-15(6-4-14)29(26,27)20-13-23(2)18-12-19(24-7-9-28-10-8-24)17(22)11-16(18)21(20)25/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCKCUPTJXBJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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